P2X receptor-1 -

P2X receptor-1

Catalog Number: EVT-14893179
CAS Number:
Molecular Formula: C14H14ClN3O3S2
Molecular Weight: 371.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P2X receptors are a family of ligand-gated ion channels that are activated by adenosine triphosphate (ATP). They play crucial roles in various physiological processes, including synaptic transmission, pain perception, and immune responses. The P2X receptor family consists of seven subtypes, designated P2X1 through P2X7, which can form homo- or heterotrimeric complexes. Each subtype exhibits distinct pharmacological properties and tissue distribution, contributing to their diverse biological functions .

Source and Classification

P2X receptors are classified into two main families: the P2X ion channel family and the P2Y G protein-coupled receptor family. This classification was first proposed by Abbracchio and Burnstock and has been widely accepted in the field of purinergic signaling . The receptors are primarily expressed in excitable tissues such as neurons, glial cells, and immune cells, where they mediate rapid cellular responses to ATP .

Synthesis Analysis

Methods and Technical Details

The synthesis of P2X receptor ligands has advanced significantly with the development of selective antagonists and agonists. One notable method involves the use of small molecule inhibitors derived from suramin analogs, which have been shown to selectively target specific P2X subtypes. For instance, NF449 is a potent antagonist for the P2X1 receptor, while NF279 acts on multiple subtypes including P2X1, P2X2, and P2X7 .

Additionally, nucleotide derivatives have been utilized to modulate ATP's effects on these receptors. Compounds such as pyridoxal-5'-phosphate derivatives have demonstrated varying degrees of potency across different P2X subtypes .

Molecular Structure Analysis

Structure and Data

P2X receptors are characterized by their unique trimeric structure composed of three subunits, each containing two transmembrane domains. The extracellular domain is crucial for ATP binding, and structural studies have identified key residues involved in this process. For example, positively charged amino acids such as Lys68 and Arg292 are essential for coordinating ATP's phosphate groups .

Recent crystallographic studies have provided insights into the gating mechanisms of these receptors. The binding of ATP induces conformational changes that facilitate ion flow through the channel, predominantly allowing sodium, potassium, and calcium ions to permeate .

Chemical Reactions Analysis

Reactions and Technical Details

The activation of P2X receptors involves a series of chemical reactions initiated by ATP binding. Upon ATP binding to the receptor's extracellular domain, a conformational change occurs that opens the ion channel. This process is rapid, typically occurring within milliseconds .

Moreover, various antagonists can inhibit this reaction by binding to sites that prevent channel opening or stabilize inactive states of the receptor. For instance, compounds like Brilliant Blue G selectively inhibit P2X7 receptors by blocking ATP-induced ion flux .

Mechanism of Action

Process and Data

The mechanism of action for P2X receptors is primarily based on their role as ion channels activated by ATP. When extracellular ATP binds to the receptor, it triggers a conformational change that opens the channel, allowing cations to flow into the cell. This influx leads to depolarization of the cell membrane and can initiate action potentials in neurons or trigger intracellular signaling pathways in other cell types .

The gating mechanism is cooperative and allosteric, involving multiple domains within the receptor structure. Studies using mutagenesis have identified critical residues that influence both activation and desensitization processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

P2X receptors exhibit several notable physical properties:

  • Ion Permeability: They are primarily permeable to sodium, potassium, and calcium ions.
  • Gating Kinetics: The opening time for these channels is rapid (milliseconds), making them suitable for mediating fast synaptic transmission.
  • Desensitization: Prolonged exposure to ATP can lead to desensitization of the receptor, which is characterized by a decreased response despite continued presence of the agonist .

In terms of chemical properties:

  • Binding Affinity: The affinity for ATP varies among different subtypes; for example, P2X1 has a high affinity compared to other subtypes.
  • Antagonist Potency: Various antagonists exhibit differing potencies across receptor subtypes; NF449 is highly selective for P2X1 while others like PPADS show broader activity .
Applications

Scientific Uses

P2X receptors have significant implications in various fields of research:

  • Pain Management: Due to their role in pain perception pathways, P2X antagonists are being investigated for their potential in treating neuropathic pain.
  • Inflammation: Modulating P2X activity can influence inflammatory responses; thus, they are targets for treating conditions like rheumatoid arthritis.
  • Neurodegenerative Diseases: Given their involvement in synaptic transmission and neuroinflammation, P2X receptors are being explored as therapeutic targets in diseases such as multiple sclerosis .
Molecular Architecture & Structural Biology of P2X Receptor-1

Subunit Composition & Oligomeric Assembly Mechanisms

P2X1 receptors function as homotrimeric ion channels, with each protomer contributing to ATP-gated pore formation. Unlike some family members (e.g., P2X6), P2X1 subunits readily form functional homomers. Crucially, P2X1 exhibits promiscuous heteromeric assembly capabilities. Systematic co-immunoprecipitation studies demonstrate that P2X1 subunits co-assemble with P2X2, P2X4, P2X5, and P2X6 subunits, but not with P2X3, P2X4 (in some pairings), or P2X7 [2] [6]. This assembly specificity is governed by interactions within the extracellular and transmembrane domains. Heteromerization generates channels with distinct pharmacological and kinetic properties compared to homomers, expanding the functional diversity of P2X signaling in native tissues (e.g., vascular smooth muscle, platelets) [2] [9]. P2X7 stands out as the sole subunit incapable of forming heteromers with any other P2X subtype [6].

Table 1: Heteromeric Assembly Partners of P2X1 Subunits

Partner SubunitAssembly Demonstrated?Key Functional Implications
P2X2YesAltered ATP sensitivity, slowed desensitization
P2X4Restricted*Modulated calcium permeability, trafficking
P2X5YesUnique ion selectivity (potential anion permeability)
P2X6YesRequires partner for surface expression
P2X3No-
P2X7No-

Note: P2X4 shows restricted/context-dependent assembly with P2X1 [6].

Transmembrane Domain Topology & Ion Permeation Pathways

Each P2X1 protomer possesses two transmembrane helices (TM1 and TM2). TM1 lines the periphery of the channel complex, while TM2 helices from each protomer converge to form the central ion permeation pore. High-resolution cryo-EM structures of human P2X1 reveal a "teepee-like" arrangement of the TM domains in the apo closed state, with the primary gate formed by the side chains of S337 (equivalent to T336 in P2X4) located near the extracellular leaflet (~7 Å deep) [5]. Upon ATP binding, conformational changes widen this gate, allowing cation influx (Na⁺, Ca²⁺ >> Cl⁻).

Crucially, ions access and exit the pore via lateral fenestrations located at the interface between the extracellular domain and the transmembrane domains. These fenestrations expand during channel opening [3] [7]. Recent evidence identifies the intracellular lateral fenestrations, partially buried within the membrane, as critical conduits. A key residue lining this pathway (e.g., D349 in P2X1, corresponding to D349 in P2X7) influences ion selectivity; its substitution alters relative cation/anion permeability, particularly relevant for heteromers like P2X1/5 which exhibit measurable Cl⁻ conductance [7]. The pore architecture below the gate is capped by cytoplasmic domains, forcing ions to traverse through these fenestrations [3] [7].

Table 2: Key Pore-Lining Residues & Structural Features in P2X1 States

Structural StatePore Constriction SiteMinimal Pore Radius (Å)Key Pore-Lining Residues (TM2)Ion Pathway Features
Apo Closed (Cryo-EM)S337 (x3)~0.4 ÅT333, S337, G340, G343, V347"Teepee" arrangement, Lateral fenestrations closed/narrow
ATP-Bound Open/Desensitized (Cryo-EM)Widened>~3 ÅT333, S337, G340, G343, V347TM2 helices splayed, Lateral fenestrations widened, Cytoplasmic cap present
NF449-Bound Antagonized (Cryo-EM)Closed~0.4 ÅT333, S337, G340, G343, V347Similar to apo, stabilized by NF449 binding

Structural Motifs in Extracellular Ligand-Binding Domains

β-Sandwich Domain & ATP-Binding Pocket Dynamics

The extracellular domain (ECD) of each P2X1 protomer is dominated by a β-sandwich fold formed by 13 β-strands. The ATP-binding pocket resides at the interface between adjacent subunits, specifically in a cleft formed by the head and left flipper domains of one protomer and the dorsal fin and body domains of the neighboring protomer [8] [10]. Key conserved residues directly coordinating ATP include:

  • K69 (Head domain): Interacts with ATP γ-phosphate.
  • K71 (Head domain): Stabilizes ATP binding.
  • F289 (Body domain): Forms π-stacking interactions with the adenine ring.
  • R292 (Body domain): Coordinates the ATP α-phosphate.
  • K309 (Adjacent subunit, Dorsal fin): Coordinates the ATP γ-phosphate alongside K69 [5] [8] [10].

This pocket exhibits subtype-specific variations explaining P2X1's high ATP sensitivity (EC₅₀ ~1 μM). Notably, residues F131 and F132 (left flipper), and N293 (body) contribute to shaping the pocket and influencing agonist affinity [5]. ATP binding induces a significant conformational change where the left flipper domain clamps down over the bound nucleotide, triggering outward movement of the dorsal fin domains and subsequent pore opening [8] [10].

Disulfide Bond Networks & Stabilizing Cysteine Residues

The ECD stability of P2X1 relies on a conserved network of disulfide bonds. Five conserved disulfide pairs are critical:

  • C119-C165 (Head/Dorsal fin hinge): Crucial for linking key structural elements near the ATP-binding pocket.
  • C130-C153 (Left flipper): Stabilizes the mobile left flipper domain involved in ATP binding.
  • C138-C159 (Left flipper/Body): Reinforces the left flipper structure.
  • C215-C226 (Dorsal fin): Maintains the structural integrity of the dorsal fin.
  • C259-C268 (Lower body): Stabilizes the base of the ECD near the transmembrane domains [8].These disulfides constrain the ECD fold in the apo state and undergo strain during the ATP-induced conformational changes essential for gating. Mutation of these cysteines typically disrupts receptor trafficking or function.

Cryo-EM & X-Ray Crystallographic Advances in Closed/Open State Resolution

Recent cryo-EM breakthroughs have resolved full-length human P2X1 structures in multiple states:

  • Apo Closed State (2.7 Å): Revealed the "teepee" pore closure, the empty ATP-binding pocket, and the unexpected role of bound cholesterol hemisuccinate (CHS) molecules. Two CHS molecules stack within a cavity between TM1 and TM2 per protomer, stabilizing the closed state and potentially modulating receptor function [5].
  • ATP-Bound Desensitized State: Captured P2X1 in a non-conducting conformation despite ATP binding, reflecting its rapid desensitization kinetics. Shows the clamped-down left flipper over ATP and wider lateral fenestrations compared to apo, but a constricted pore below the gate [5].
  • NF449-Bound Antagonized State: Unveiled a novel supramolecular binding mode for inhibition. The large, symmetric NF449 molecule (a suramin analog) acts as a dual ligand, binding competitively at two adjacent ATP-binding sites simultaneously, spanning the interface of neighboring protomers and sterically preventing the gating movement [5].

While X-ray crystallography provided the first structures (e.g., zebrafish P2X4, closed and open states), its requirement for extensive cytoplasmic truncation limited insights into the full-length P2X1, particularly its cytoplasmic domains and membrane-proximal elements. Cryo-EM overcomes this, providing near-atomic resolution of the intact receptor in lipid environments [1] [4] [9].

Comparative Structural Analysis Across Species Homologs

Structural comparisons highlight conserved core architecture and subtype-specific adaptations:

  • Transmembrane Pore Architecture: The shallow "teepee" gate formed by S337 in human P2X1 is conserved in rat P2X1 and contrasts with the deeper gate (e.g., T336 in zebrafish P2X4, F346 in rat P2X7) seen in slower-desensitizing subtypes. This shallow gate correlates with P2X1's fast activation and desensitization [1] [5] [9].
  • ATP-Binding Pocket: While the key coordinating residues (K69, K71, F289, R292, K309 in hP2X1) are largely conserved across P2X1-4,7 subtypes, subtle differences exist. For example, P2X7 lacks the equivalent of the high-affinity coordinating residue K309 (zfP2X4 numbering), contributing to its lower ATP sensitivity [5] [10]. P2X1 and P2X3 share the highest similarity, explaining their high ATP sensitivity, but differ in residues like those lining the left flipper (e.g., F131/F132 in P2X1), accounting for pharmacological differences (e.g., AF-219 sensitivity) [5].
  • Cytoplasmic Domain Complexity: Compared to zebrafish P2X4 (minimal cytoplasmic elements resolved by X-ray) or rat P2X7 (possessing a large cytoplasmic ballast domain with dinuclear zinc site and GTP-binding site), P2X1 has a relatively compact cytoplasmic domain. Its cap structure (β-strands and α-helix) preventing central ion exit is conserved, but it lacks the extensive C-terminal motifs like the P2X7-specific C-cys anchor preventing desensitization [1] [5] [9].
  • Lateral Fenestrations: The presence and role of lateral fenestrations as ion permeation pathways are conserved across P2X receptors, though the exact residues lining them and influencing selectivity may vary (e.g., the D349 determinant in P2X1/P2X7 vs. other subtypes) [3] [7].

Table 3: Comparative Structural Features of P2X Receptors

FeatureP2X1 (Human)P2X3 (Human)P2X4 (Zebrafish)P2X7 (Rat)
Primary Gate LocationShallow (~7Å, S337)ShallowDeeper (T336)Deep (F346)
Desensitization RateVery Fast (ms)Very Fast (ms)Moderate (s)Very Slow / None
Key ATP CoordinatorsK69, K71, F289, R292, K309K63, K65, F171, R274, K299K70, K72, F188, R298, K316K64, K66, F88, R307, K?
Cytoplasmic DomainCompact CapCompact CapTruncated (X-ray)Large Ballast + C-cys anchor
Unique Structural ElementsCHS-binding site in TMD--Cytoplasmic Ballast, C-cys anchor, Palmitoylation sites
HeteromerizationWith P2X2, (P2X4), P2X5, P2X6With P2X2 (P2X2/3)With P2X1?, P2X6, P2X7?Restricted (P2X4/7?)

Properties

Product Name

P2X receptor-1

IUPAC Name

N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide

Molecular Formula

C14H14ClN3O3S2

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+

InChI Key

GEIXSYJZHXGYFG-CXUHLZMHSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl

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